Ethyl 3,3-dimethylacrylate

Catalog No.
S563963
CAS No.
638-10-8
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3,3-dimethylacrylate

CAS Number

638-10-8

Product Name

Ethyl 3,3-dimethylacrylate

IUPAC Name

ethyl 3-methylbut-2-enoate

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-4-9-7(8)5-6(2)3/h5H,4H2,1-3H3

InChI Key

UTXVCHVLDOLVPC-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-Methyl-2-butenoic Acid Ethyl Ester; 3-Methyl-2-butenoic Acid Ethyl Ester; Ethyl 3,3-Dimethylacrylate; Ethyl 3-Methyl-2-butenoate; Ethyl 3-Methylcrotonate; Ethyl Dimethylacrylate; Ethyl Isobutenoate; Ethyl Isopropylideneacetate; Ethyl Senecioate; Et

Canonical SMILES

CCOC(=O)C=C(C)C

The exact mass of the compound Ethyl 3,3-dimethylacrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99208. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl 3,3-dimethylacrylate (CAS 638-10-8), also known as ethyl senecioate, is a branched α,β-unsaturated ester characterized by a gem-dimethyl group at the beta position. As a colorless liquid with a boiling point of approximately 154-155 °C, it serves as a Michael acceptor, dienophile, and structural building block in organic synthesis . From a procurement perspective, its specific steric bulk and electronic profile offer a balanced reactivity that is utilized for the synthesis of complex pharmaceuticals, agricultural pheromones, and specialized polymer intermediates, distinguishing it from unsubstituted acrylates or mono-substituted crotonates.

Substituting Ethyl 3,3-dimethylacrylate with generic in-class alternatives like methyl 3,3-dimethylacrylate or ethyl crotonate frequently results in process incompatibilities and altered product profiles. The specific ethyl leaving group dictates the thermodynamic driving force and required temperatures during transesterification, directly impacting the ratio of unwanted isomers[1]. Furthermore, the ethyl ester exhibits markedly different photochemical reaction kinetics compared to its methyl counterpart, requiring substantial adjustments to reactor residence times [2]. Consequently, unauthorized substitution can lead to extended processing times, compromised isomeric purity, and shifts in the environmental volatility profile of the formulated product.

Transesterification Yield and Isomer Control

In the synthesis of the vine mealybug sex pheromone precursor (2-isopropenyl-5-methyl-4-hexen-1-yl 3-methyl-2-butenoate), Ethyl 3,3-dimethylacrylate functions as an effective acyl donor. When reacted with 2-isopropenyl-5-methyl-4-hexen-1-ol at 120 °C, it achieved a 92.4% yield with a restricted isomer impurity profile (0.10% of the 3-methyl-3-butenoate isomer). This is directly comparable to Methyl 3,3-dimethylacrylate, which yielded 93.0% but with a slightly higher isomer content of 0.12% [1].

Evidence DimensionTarget product yield and isomer impurity
Target Compound Data92.4% yield; 0.10% isomer impurity
Comparator Or BaselineMethyl 3,3-dimethylacrylate (93.0% yield; 0.12% isomer impurity)
Quantified Difference0.02% reduction in unwanted isomer formation
ConditionsTi(IV) isopropoxide catalyzed transesterification, 120 °C (ethyl) vs standard conditions (methyl)

The use of the ethyl ester provides an alternative thermodynamic driving force via ethanol removal while maintaining or slightly improving the isomeric purity of the final agrochemical product.

Photochemical Cycloaddition Kinetics

The choice of the ester alkyl group significantly impacts the reaction kinetics in photochemical processes. During the photochemical cycloaddition with acetaldehyde using a 450 W medium pressure Hanovia lamp, Ethyl 3,3-dimethylacrylate required 7 days of irradiation to reach completion. In contrast, the closely related Methyl 3,3-dimethylacrylate achieved completion in 86 hours under identical conditions [1].

Evidence DimensionIrradiation time for reaction completion
Target Compound Data7 days (168 hours)
Comparator Or BaselineMethyl 3,3-dimethylacrylate (86 hours)
Quantified Difference1.95x longer reaction time for the ethyl ester
ConditionsPhotochemical reaction with acetaldehyde and benzophenone in benzene, room temperature

Process chemists must account for the substantially longer reactor residence time when substituting the ethyl ester for the methyl ester in continuous-flow or batch photochemical syntheses.

Gas-Phase Ozonolysis Reactivity

The environmental fate and atmospheric half-life of volatile organic compounds are dictated by their reactivity with oxidants like ozone. Ethyl 3,3-dimethylacrylate exhibits a gas-phase bimolecular rate coefficient for reaction with ozone of 8.2 ± 1.9 × 10^-18 cm3 molecule-1 s-1. This is comparable to Ethyl crotonate, which has a rate coefficient of 8.0 ± 1.8 × 10^-18 cm3 molecule-1 s-1 [1]. The addition of the second beta-methyl group marginally increases the electron density and subsequent ozone reactivity of the double bond.

Evidence DimensionBimolecular rate coefficient (k_O3)
Target Compound Data8.2 ± 1.9 × 10^-18 cm3 molecule-1 s-1
Comparator Or BaselineEthyl crotonate (8.0 ± 1.8 × 10^-18 cm3 molecule-1 s-1)
Quantified Difference0.2 × 10^-18 cm3 molecule-1 s-1 increase in reactivity
Conditions298 ± 2 K, 990 ± 15 mbar, dry conditions, relative rate method

Understanding the specific atmospheric degradation rate is essential for environmental compliance and life-cycle assessment of volatile emissions from industrial formulations.

Electrophilic Toxicity and Safety Profiling

As a polarized α,β-unsaturated compound, Ethyl 3,3-dimethylacrylate acts as a Michael-type acceptor, which is a primary mechanism for its biological activity and toxicity. In population growth impairment assays using Tetrahymena pyriformis, Ethyl 3,3-dimethylacrylate demonstrated a toxicity value of log(IGC50) = 2.25. In comparison, the related Michael acceptor Allyl crotonate exhibited a higher toxicity with a log(IGC50) of 1.90 [1].

Evidence DimensionToxicity to Tetrahymena pyriformis (log IGC50)
Target Compound Data2.25
Comparator Or BaselineAllyl crotonate (1.90)
Quantified Difference0.35 log units higher IGC50 (lower toxicity)
ConditionsPopulation growth impairment assay for modeling Michael addition reactivity

The lower relative toxicity of Ethyl 3,3-dimethylacrylate provides a more favorable occupational safety profile for scale-up operations compared to more reactive allyl analogs.

Agrochemical Pheromone Synthesis

Ethyl 3,3-dimethylacrylate is highly suited as an acyl donor in the transesterification synthesis of complex agricultural pheromones, such as the vine mealybug sex pheromone. Its ability to achieve >92% yields while suppressing unwanted isomerization (to 0.10%) makes it a highly suitable precursor where ethanol by-product removal aligns with the plant's distillation capabilities[1].

Photochemical Intermediate Generation

In the synthesis of complex natural products or specialized cyclic intermediates, the compound is utilized in photochemical cycloadditions. Although it requires longer irradiation times than its methyl counterpart, its specific steric profile yields distinct ethyl-protected intermediates that may be necessary for downstream deprotection or coupling steps [2].

Controlled Michael Addition in Polymer Formulation

Due to its specific electrophilic reactivity and favorable toxicity profile (log IGC50 = 2.25), Ethyl 3,3-dimethylacrylate serves as a viable candidate for integration into specialized copolymers and adhesives. It offers a safer handling profile compared to highly reactive allyl crotonates while still providing the necessary vinyl functionality for cross-linking[3].

Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

128.083729621 Da

Monoisotopic Mass

128.083729621 Da

Boiling Point

153.5 °C

Heavy Atom Count

9

UNII

2Z69LO3855

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

638-10-8

Wikipedia

Ethyl 3-methylcrotonate

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

2-Butenoic acid, 3-methyl-, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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